Home > Products > Screening Compounds P79553 > N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide
N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide -

N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide

Catalog Number: EVT-4879129
CAS Number:
Molecular Formula: C16H18ClN3O3S
Molecular Weight: 367.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SDZ HDL 376

  • Compound Description: SDZ HDL 376 is a thiocarbamide compound developed for the treatment of atherosclerosis. In vitro studies have shown that its metabolism varies significantly across species. In rat liver microsomes, it primarily forms an S-oxide, whereas human and monkey microsomes favor carbon hydroxylation. SDZ HDL 376 can bind to microsomal proteins, a process mitigated by glutathione (GSH) which instead forms a unique thioether-linked SDZ HDL 376-GSH adduct. This adduct distinguishes SDZ HDL 376 from other thiocarbamides that typically form disulfide adducts with GSH. []
  • Relevance: While structurally different from the target compound, SDZ HDL 376 shares the significant thiocarbamide functionality. The differences in metabolism and GSH adduct formation observed with SDZ HDL 376 highlight the potential for structural variations to impact the biological activity and metabolic fate of compounds within similar chemical classes. Understanding these variations is crucial when considering potential analogs of N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide. []

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

  • Compound Description: This compound is a novel 1,3-thiazol-2-amine derivative synthesized via the Hantzsch thiazole synthesis method using 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide as precursors. [] This compound exhibited in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. []
  • Relevance: The presence of the 3-chloro-2-methylphenyl group in this compound directly mirrors a key structural component of N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide. The inclusion of this shared moiety within a compound demonstrating antibacterial activity suggests that similar structural motifs might be explored for potential biological activity in analogs of the target compound. []

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1, 3-thiazol-2-amine hydrochloride (SSR125543A)

  • Compound Description: SSR125543A is a potent and selective corticotropin-releasing factor (CRF)(1) receptor antagonist. [, ] It displays nanomolar affinity for human CRF(1) receptors and exhibits over 1000-fold selectivity for CRF(1) over CRF(2α) receptors and CRF binding proteins. [] SSR125543A effectively antagonizes CRF-induced cAMP synthesis and ACTH secretion in cellular models. [] Furthermore, SSR125543A demonstrates anxiolytic-like effects in rodent models of anxiety, particularly in those involving inescapable stress. [] Notably, SSR125543A also shows potential antidepressant effects in rodent models, suggesting its potential therapeutic use for stress-related disorders. []
  • Relevance: The structure of SSR125543A shares the 2-chloro-4-methylphenyl group with N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide, although positioned differently within the molecule. While the core structures differ significantly, this shared moiety highlights the potential for variations in the position and substitution pattern around the 2-chloro-4-methylphenyl group to influence biological activity, as demonstrated by SSR125543A's potent CRF(1) receptor antagonism and effects in anxiety and depression models. [, ]

1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423)

  • Compound Description: DPC 423 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa (fXa). [] DPC 423 was discovered during a research effort to optimize the heterocyclic core of isoxazoline and isoxazole-based fXa inhibitors. [] This optimization process focused on enhancing the compound's oral bioavailability and pharmacokinetic profile while retaining its subnanomolar potency and in vitro selectivity. [] A crucial modification involved substituting the highly basic benzamidine P1 group with a less basic benzylamine moiety, which, along with further optimization of the pyrazole core and biphenyl P4, led to the development of DPC 423. [] Metabolic studies on DPC 423 revealed the formation of unusual glutamate conjugates via a reaction involving the transfer of glutamate from endogenous glutathione (GSH) to the compound's benzylamine moiety. [] This transpeptidation reaction, mediated by the enzyme gamma-glutamyltranspeptidase (GGT), was found to be common among compounds containing benzylamine groups. [] This finding underscores the potential for such metabolic pathways to influence the pharmacokinetic profile and disposition of DPC 423 and similar compounds. []
  • Relevance: Although the core structures differ, both DPC 423 and N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide contain the methylsulfonyl group. Exploring the influence of this shared group on the physicochemical properties and potential interactions of the target compound with biological targets, as seen with DPC 423's potent fXa inhibitory activity, could be a valuable avenue for future research. [, ]
  • Compound Description: YM-09151-2 is a benzamide derivative designed and synthesized as a potential neuroleptic. It exhibits potent antipsychotic activity with a significantly improved safety profile compared to existing antipsychotic medications. [] YM-09151-2 demonstrated remarkable potency, being 13 times more potent than haloperidol and 408 times more potent than metoclopramide in preclinical models. [] Importantly, YM-09151-2 displayed a favorable safety profile, exhibiting a significantly lower tendency to induce catalepsy, a debilitating side effect associated with many antipsychotic drugs, compared to haloperidol and metoclopramide. []
  • Relevance: The structural similarity between YM-09151-2 and N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide lies within the shared 5-chloro-2-methoxybenzamide moiety, although with different substitutions on the amide nitrogen. The potent antipsychotic activity exhibited by YM-09151-2 suggests that analogs of N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide, incorporating variations of the 5-chloro-2-methoxybenzamide structure, could be explored for potential activity in the central nervous system. []
  • Compound Description: YM-08050 is another benzamide derivative exhibiting potent central dopaminergic blocking activity, making it a potential antipsychotic drug. It demonstrated superior potency compared to haloperidol and chlorpromazine in inhibiting various behaviors in animal models, including apomorphine and methamphetamine-induced stereotyped behavior, conditioned avoidance response, and open-field behavior. [] Notably, YM-08050 exhibited a more favorable side effect profile, inducing catalepsy at significantly higher doses than those required for its antipsychotic effects, suggesting a wider therapeutic window compared to existing antipsychotic drugs. []
  • Relevance: Both YM-08050 and N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide contain the 5-chloro-2-methoxy-4-methylaminobenzamide substructure. This structural similarity, despite differences in the substitutions on the amide nitrogen, suggests that exploring modifications around the benzamide core of N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide could lead to the discovery of analogs with potential central nervous system activity, as observed with YM-08050's potent antipsychotic effects. []
  • Compound Description: YM-43611 is a potent and selective dopamine D3 and D4 receptor antagonist, exhibiting promising antipsychotic activity with a potentially improved safety profile. It displays high affinity for D3 and D4 receptors, with 110-fold selectivity for D4 and 10-fold preference for D3 over D2 receptors. [] YM-43611 also demonstrates potent antipsychotic activity in behavioral models by inhibiting apomorphine-induced climbing behavior in mice. Importantly, its selectivity profile suggests a reduced risk of extrapyramidal side effects, which are commonly associated with typical antipsychotic drugs. []
  • Relevance: YM-43611 and the target compound share the 5-chloro-2-methoxybenzamide core structure, although they have different substituents on the amide nitrogen and the benzene ring. The high affinity of YM-43611 for dopamine D3 and D4 receptors and its potent antipsychotic activity suggest that exploring modifications of the benzamide core of N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide could lead to the discovery of analogs with improved selectivity for dopamine receptor subtypes and potential therapeutic benefits in the treatment of psychiatric disorders. []

Properties

Product Name

N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide

IUPAC Name

2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-pyridin-3-ylpropanamide

Molecular Formula

C16H18ClN3O3S

Molecular Weight

367.9 g/mol

InChI

InChI=1S/C16H18ClN3O3S/c1-11-6-7-13(17)9-15(11)20(24(3,22)23)12(2)16(21)19-14-5-4-8-18-10-14/h4-10,12H,1-3H3,(H,19,21)

InChI Key

ALRPHHQXNYNZPA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)N(C(C)C(=O)NC2=CN=CC=C2)S(=O)(=O)C

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(C(C)C(=O)NC2=CN=CC=C2)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.